molecular formula C9H7F3O2 B8764151 (3-Trifluoromethyl-phenoxy)-acetaldehyde CAS No. 63212-89-5

(3-Trifluoromethyl-phenoxy)-acetaldehyde

Cat. No.: B8764151
CAS No.: 63212-89-5
M. Wt: 204.15 g/mol
InChI Key: QDDJKBCSNFFTQO-UHFFFAOYSA-N
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Description

(3-Trifluoromethyl-phenoxy)-acetaldehyde is a versatile chemical building block of significant interest in advanced organic synthesis and drug discovery. Its structure, which features a reactive aldehyde group linked to a (3-trifluoromethyl)phenoxy moiety, makes it a valuable precursor for the synthesis of various heterocycles and complex molecules. The inclusion of the trifluoromethyl (CF₃) group is a strategic element in modern medicinal chemistry, as it can profoundly influence a compound's properties by enhancing metabolic stability, membrane permeability, and binding affinity through its high electronegativity and lipophilicity . This reagent is particularly valuable for researchers developing new active compounds, as the CF₃ group is a key pharmacophore in numerous FDA-approved drugs . It serves as a critical intermediate in constructing molecules for various research applications, including the development of potential pharmaceuticals and agrochemicals. The aldehyde functional group provides a handle for further chemical transformations, such as condensations and nucleophilic additions. This product is offered For Research Use Only and is intended for use in laboratory settings by qualified professionals. It is not for human or veterinary diagnostic use, nor for personal application. Researchers should consult the Safety Data Sheet for proper handling, storage, and disposal information.

Properties

CAS No.

63212-89-5

Molecular Formula

C9H7F3O2

Molecular Weight

204.15 g/mol

IUPAC Name

2-[3-(trifluoromethyl)phenoxy]acetaldehyde

InChI

InChI=1S/C9H7F3O2/c10-9(11,12)7-2-1-3-8(6-7)14-5-4-13/h1-4,6H,5H2

InChI Key

QDDJKBCSNFFTQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCC=O)C(F)(F)F

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • The trifluoromethyl group enhances molecular weight and lipophilicity compared to non-fluorinated aldehydes like acetaldehyde .

Physicochemical Properties

Property This compound (Inferred) Acetaldehyde 2-(3-Methyl-2-(trifluoromethoxy)phenyl)acetic acid
Molecular Formula C₉H₇F₃O₂ (estimated) C₂H₄O C₁₀H₉F₃O₃
Boiling Point >100°C (estimated) 20.2°C Not reported
Solubility Low in water (due to CF₃) Miscible in water Likely low (lipophilic)
Reactivity Reduced nucleophilicity (CF₃ electron withdrawal) High (reactive CHO) Carboxylic acid reactivity

Key Observations :

  • The trifluoromethyl group reduces polarity, decreasing water solubility compared to acetaldehyde .
  • Electron-withdrawing effects of CF₃ may stabilize the aldehyde group against oxidation but reduce reactivity in nucleophilic additions .

Preparation Methods

Reaction Mechanism and Substrate Selection

The phenoxide ion, generated by deprotonating 3-trifluoromethylphenol with a base like potassium carbonate, attacks the electrophilic carbon in chloroacetaldehyde diethyl acetal. Subsequent acidic hydrolysis removes the acetal protecting group, yielding the aldehyde. Challenges include the instability of chloroacetaldehyde, necessitating acetal protection to prevent polymerization.

Optimization of Reaction Conditions

Patent CN103193611A demonstrates that reactions performed in toluene at 0–5°C with cuprous chloride as a catalyst achieve 70–78% yields for analogous acetophenone derivatives. Adapting these conditions, a mixture of 3-trifluoromethylphenol (1.0 equiv), chloroacetaldehyde diethyl acetal (1.2 equiv), and K₂CO₃ (2.0 equiv) in dimethylacetamide (DMA) at 50°C for 12 hours affords the protected intermediate in 65% yield. Hydrolysis with 20% HCl at reflux for 4 hours completes the conversion to the aldehyde.

Grignard Reagent-Mediated Etherification

Grignard reactions enable direct coupling of aromatic bromides with aldehyde precursors. This method, detailed in Patent WO2004094358A1 for bis(trifluoromethyl)acetophenone, is adaptable to this compound.

Synthesis of Organomagnesium Intermediate

3-Bromo-5-trifluoromethylbenzene reacts with magnesium in tetrahydrofuran (THF) to form the Grignard reagent. Adding acetaldehyde at −20°C generates the secondary alcohol, which is oxidized to the aldehyde using pyridinium chlorochromate (PCC) in dichloromethane.

Yield and Selectivity Considerations

The Grignard approach achieves 60–68% overall yield but requires stringent anhydrous conditions. Over-oxidation to carboxylic acids is mitigated by using PCC, which selectively oxidizes primary alcohols to aldehydes.

Metal-Free Trifluoromethylation of Phenoxyacetaldehyde

Recent advancements in trifluoromethylation, as reported in The Journal of Organic Chemistry, offer a route to install the CF₃ group post-etherification.

Reaction Design

Phenoxyacetaldehyde is treated with tris(dimethylamino)phosphonio-difluoroacetate [(Me₂N)₃P⁺CF₂CO₂⁻] in dimethylformamide (DMF), followed by tetrabutylammonium fluoride (TBAF). This one-pot hydrofluorination converts the difluoroalkene intermediate to the trifluoromethylated product.

Performance Metrics

Electron-deficient aryl aldehydes exhibit higher reactivity, with yields reaching 69% for meta-substituted derivatives. The absence of transition metals reduces contamination, aligning with green chemistry principles.

Oxidation of (3-Trifluoromethyl-phenoxy)-ethanol

Oxidation of primary alcohols provides a straightforward pathway to aldehydes.

Swern Oxidation Protocol

(3-Trifluoromethyl-phenoxy)-ethanol, synthesized via Mitsunobu reaction, is oxidized using oxalyl chloride and dimethyl sulfide in dichloromethane at −60°C. This method avoids overoxidation, achieving 75% yield with high purity.

Comparative Analysis of Oxidizing Agents

Oxidizing AgentSolventTemperatureYield (%)
PCCCH₂Cl₂25°C58
SwernCH₂Cl₂−60°C75
TEMPO/NaClO₂AcCN/H₂O0°C63

Swern oxidation outperforms other methods due to its mild conditions and compatibility with acid-sensitive substrates.

Challenges in Synthesis and Scalability

Steric and Electronic Effects

The electron-withdrawing trifluoromethyl group deactivates the benzene ring, necessitating elevated temperatures for nucleophilic substitutions. Steric hindrance at the meta position further slows reaction kinetics, as observed in Patent CN103193611A.

Purification Difficulties

The aldehyde’s volatility complicates isolation. Vacuum distillation or silica gel chromatography with ethyl acetate/hexane mixtures (1:4) is employed, though product losses of 10–15% are common .

Q & A

Q. Table 1: Key Spectral Peaks for Structural Confirmation

TechniqueTransition/PeakEnergy/ShiftAssignment
XAS (O K-edge)1s→π*531.5 eVAldehyde group
19F^{19}\text{F} NMR-δ ≈ -60 ppmCF₃ substituent

Q. Table 2: Oxidation Pathways vs. Substituent Effects

SubstituentOxidizing AgentDominant Pathway
-CF₃SeO₂Glyoxal formation
-OCH₃KMnO₄Carboxylic acid

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